molecular formula C14H9N3O B071346 2-[(5-Anilinofuran-2-yl)methylidene]propanedinitrile CAS No. 195298-54-5

2-[(5-Anilinofuran-2-yl)methylidene]propanedinitrile

Cat. No. B071346
M. Wt: 235.24 g/mol
InChI Key: ZNNYZCLRPUUFEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Anilinofuran-2-yl)methylidene]propanedinitrile, commonly known as AFMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AFMC is a type of Schiff base compound that has a furan ring and an aniline group attached to it. This chemical compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of AFMC is not fully understood, but it is believed to involve the formation of a Schiff base with amino acid residues in proteins, leading to the inhibition of enzymatic activity. AFMC has also been shown to interact with DNA, causing DNA damage and inhibition of DNA replication.

Biochemical And Physiological Effects

AFMC has been shown to have various biochemical and physiological effects, including antitumor, antibacterial, and antifungal activities. AFMC has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. Additionally, AFMC has been shown to cause DNA damage and inhibit DNA replication.

Advantages And Limitations For Lab Experiments

AFMC has several advantages for lab experiments, including its high yield and ease of synthesis. AFMC is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, AFMC has some limitations, including its low solubility in water and its potential toxicity, which can limit its use in biological assays.

Future Directions

There are several future directions for the study of AFMC, including the development of new synthetic methods for AFMC and its derivatives, the investigation of its potential as a fluorescent probe for the detection of metal ions in biological samples, and the exploration of its antitumor, antibacterial, and antifungal activities. Additionally, the study of AFMC's mechanism of action and its interaction with DNA could provide valuable insights into its potential therapeutic applications.

Synthesis Methods

AFMC can be synthesized using various methods, including the reaction of furan-2-carbaldehyde with aniline in the presence of a base such as sodium hydroxide, followed by the addition of malononitrile. Another method involves the reaction of furan-2-carbaldehyde with aniline in the presence of a catalyst such as p-toluenesulfonic acid, followed by the addition of malononitrile. Both methods yield AFMC as a yellow crystalline solid with a high yield.

Scientific Research Applications

AFMC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, AFMC has been investigated for its antitumor, antibacterial, and antifungal activities. AFMC has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological samples. In material science, AFMC has been used as a building block for the synthesis of new materials with interesting properties such as luminescence and conductivity.

properties

CAS RN

195298-54-5

Product Name

2-[(5-Anilinofuran-2-yl)methylidene]propanedinitrile

Molecular Formula

C14H9N3O

Molecular Weight

235.24 g/mol

IUPAC Name

2-[(5-anilinofuran-2-yl)methylidene]propanedinitrile

InChI

InChI=1S/C14H9N3O/c15-9-11(10-16)8-13-6-7-14(18-13)17-12-4-2-1-3-5-12/h1-8,17H

InChI Key

ZNNYZCLRPUUFEN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=C(O2)C=C(C#N)C#N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(O2)C=C(C#N)C#N

synonyms

Propanedinitrile, [[5-(phenylamino)-2-furanyl]methylene]- (9CI)

Origin of Product

United States

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